8-Ethyl-2-hydroxy-3-phenylquinoline
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Overview
Description
8-Ethyl-2-hydroxy-3-phenylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a phenyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxy-3-phenylquinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reactants . These methods can be modified to introduce the specific substituents required for this compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also utilized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
8-Ethyl-2-hydroxy-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and antifungal activities.
Medicine: Potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal chelation properties and biological activities.
2-Phenylquinoline: Shares structural similarities but lacks the hydroxyl group, affecting its reactivity and biological properties.
3-Ethylquinoline: Similar in structure but with different substituent positions, leading to variations in chemical behavior.
Uniqueness: 8-Ethyl-2-hydroxy-3-phenylquinoline is unique due to the specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1031928-49-0 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
8-ethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-9-6-10-14-11-15(17(19)18-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
VHDBOIIKLLWNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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